

A Comparative Guide to Low-Light Imaging Technologies: Noise Performance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Silux*

Cat. No.: *B073817*

[Get Quote](#)

For researchers, scientists, and drug development professionals working at the forefront of discovery, the ability to capture high-quality images under low-light conditions is paramount. The choice of imaging technology can significantly impact experimental outcomes, particularly when detecting faint signals or observing dynamic cellular processes. A critical factor in this decision is the noise performance of the imaging sensor. This guide provides an objective comparison of the noise characteristics of leading low-light imaging technologies, supported by quantitative data and detailed experimental protocols.

At the heart of low-light imaging are two competing and complementary technologies: the Electron Multiplying Charge-Coupled Device (EMCCD) and the scientific Complementary Metal-Oxide-Semiconductor (sCMOS) sensor. Each possesses a unique architecture that influences its performance in photon-starved conditions. Understanding the inherent noise sources and how they are managed in each technology is crucial for selecting the optimal tool for a specific application.

Key Noise Sources in Low-Light Imaging

Several intrinsic sources of noise can degrade image quality in digital imaging systems.^[1] In low-light conditions, where the signal is inherently weak, the contribution of these noise sources becomes more pronounced. The primary sources of noise include:

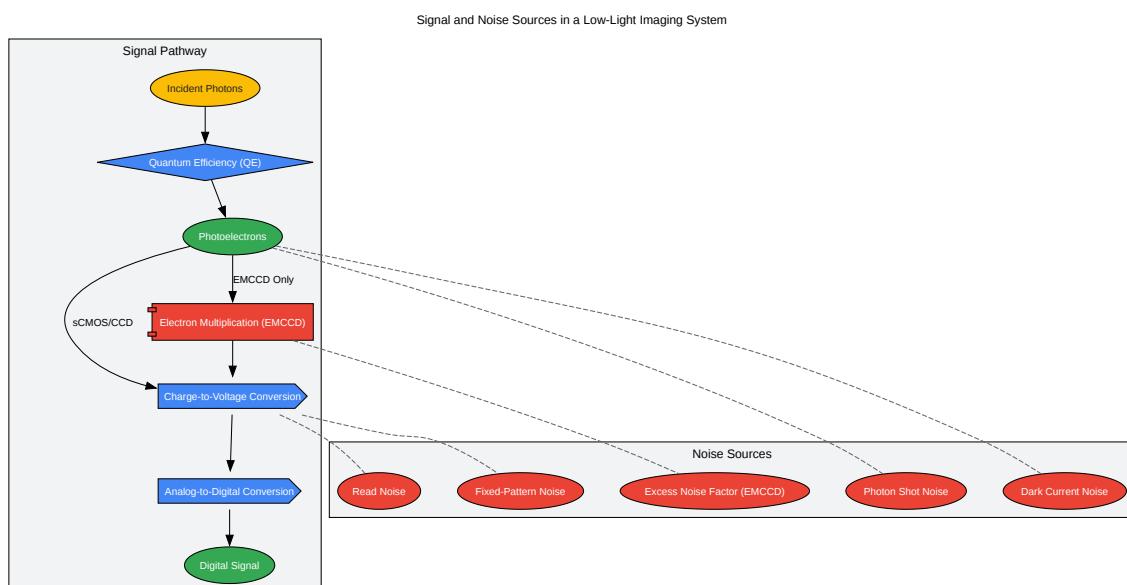
- Photon Shot Noise: This noise is a fundamental property of light itself, arising from the statistical fluctuation in the arrival of photons at the detector.^[2] It is unavoidable and is equal to the square root of the signal.^[3]

- **Read Noise:** This electronic noise is introduced during the process of converting the charge collected by the sensor's pixels into a digital value.[2][4] It is a critical parameter for low-light imaging, as it can obscure faint signals.
- **Dark Current:** This is a thermal noise source caused by the random generation of electrons within the silicon of the sensor, even in the absence of light.[5] Dark current is dependent on the sensor's temperature and the exposure time.[6] Cooling the sensor can significantly reduce this noise source.[7]
- **Fixed-Pattern Noise (FPN):** This spatial noise arises from variations in the responsiveness of individual pixels.[8] In sCMOS sensors, each pixel has its own amplifier, which can lead to greater pixel-to-pixel variation in readout noise compared to CCDs.[9]

The overall quality of an image is often quantified by the Signal-to-Noise Ratio (SNR), which is the ratio of the true signal to the total noise.[10] A higher SNR indicates a clearer image where the signal of interest is more distinguishable from the background noise.

Technology Overview and Noise Performance Comparison

The primary distinction between EMCCD and sCMOS technologies lies in their approach to combating read noise.


EMCCD (Electron Multiplying Charge-Coupled Device) cameras incorporate an electron multiplication (EM) gain register that amplifies the photoelectrons collected in each pixel before the readout process. This amplification boosts the signal to a level that is significantly higher than the read noise of the output amplifier, effectively reducing the read noise to sub-electron levels.[11][12] However, this multiplication process is probabilistic and introduces an additional noise source known as the Excess Noise Factor (ENF), typically around 1.4.[13] This multiplicative noise effectively increases the shot noise.[11]

sCMOS (scientific Complementary Metal-Oxide-Semiconductor) cameras, on the other hand, feature a parallel readout architecture where each pixel or a small group of pixels has its own amplifier.[14] This design allows for very low read noise (typically 1-2 electrons) and high frame rates.[14] Unlike EMCCDs, sCMOS sensors do not have an electron multiplication mechanism and therefore do not introduce an excess noise factor.[14]

The choice between EMCCD and sCMOS for a given application depends critically on the incident photon flux.

- Ultra-Low Light (<10 photons/pixel): In this regime, where every photon counts, the ability of EMCCDs to effectively eliminate read noise gives them a distinct advantage in terms of SNR, despite the presence of the excess noise factor.[14]
- Low to Moderate Light (>10 photons/pixel): As the photon flux increases, the contribution of shot noise becomes more significant. In this range, the absence of an excess noise factor in sCMOS cameras often results in a superior SNR compared to EMCCDs.[13]

The following diagram illustrates the primary signal and noise sources within a typical low-light imaging system.

[Click to download full resolution via product page](#)

Signal and Noise Sources Diagram

Quantitative Performance Comparison

The following tables provide a summary of key noise performance parameters for representative EMCCD and sCMOS cameras. The data is compiled from manufacturer specifications and published studies.

Table 1: EMCCD Camera Noise Performance

Parameter	Andor iXon Ultra 888	Photometrics Evolve 512
Read Noise (e ⁻ , with EM Gain)	<1	<1
Dark Current (e ⁻ /pixel/sec @ -80°C)	0.0001	0.0002
Quantum Efficiency (Peak)	>95%	>90%
Excess Noise Factor	~1.4	~1.4

Table 2: sCMOS Camera Noise Performance

Parameter	Hamamatsu ORCA-Flash4.0 V3	PCO.edge 4.2
Read Noise (e ⁻ , median)	0.7	0.8
Dark Current (e ⁻ /pixel/sec @ +25°C)	0.0005	0.0006
Quantum Efficiency (Peak)	>82%	>82%
Excess Noise Factor	N/A	N/A

Experimental Protocols for Noise Characterization

Accurate and reproducible measurement of sensor noise is essential for comparing different imaging technologies. The European Machine Vision Association (EMVA) has established the EMVA 1288 standard, which provides a comprehensive and standardized methodology for the

characterization of image sensors and cameras.[\[15\]](#)[\[16\]](#) The following protocols are based on the principles outlined in the EMVA 1288 standard.

Measuring Read Noise

Read noise is measured in the absence of any illumination.

Objective: To quantify the temporal noise introduced by the camera's electronics during the readout process.

Procedure:

- Setup: Place the camera in a light-tight enclosure to ensure no photons reach the sensor. Set the camera to its lowest possible exposure time to minimize the contribution of dark current.
- Acquisition: Acquire a sequence of at least 100 "dark" frames.
- Analysis:
 - For each pixel, calculate the standard deviation of its digital number (DN) value across the sequence of frames.
 - The read noise in DN is the average of these standard deviations over all pixels.
 - Convert the read noise from DN to electrons by multiplying by the camera's gain (e^-/DN). The gain can be determined from the photon transfer curve (see below).

Measuring Dark Current

Dark current is measured over a range of exposure times in the absence of light.

Objective: To determine the rate of thermally generated electrons.

Procedure:

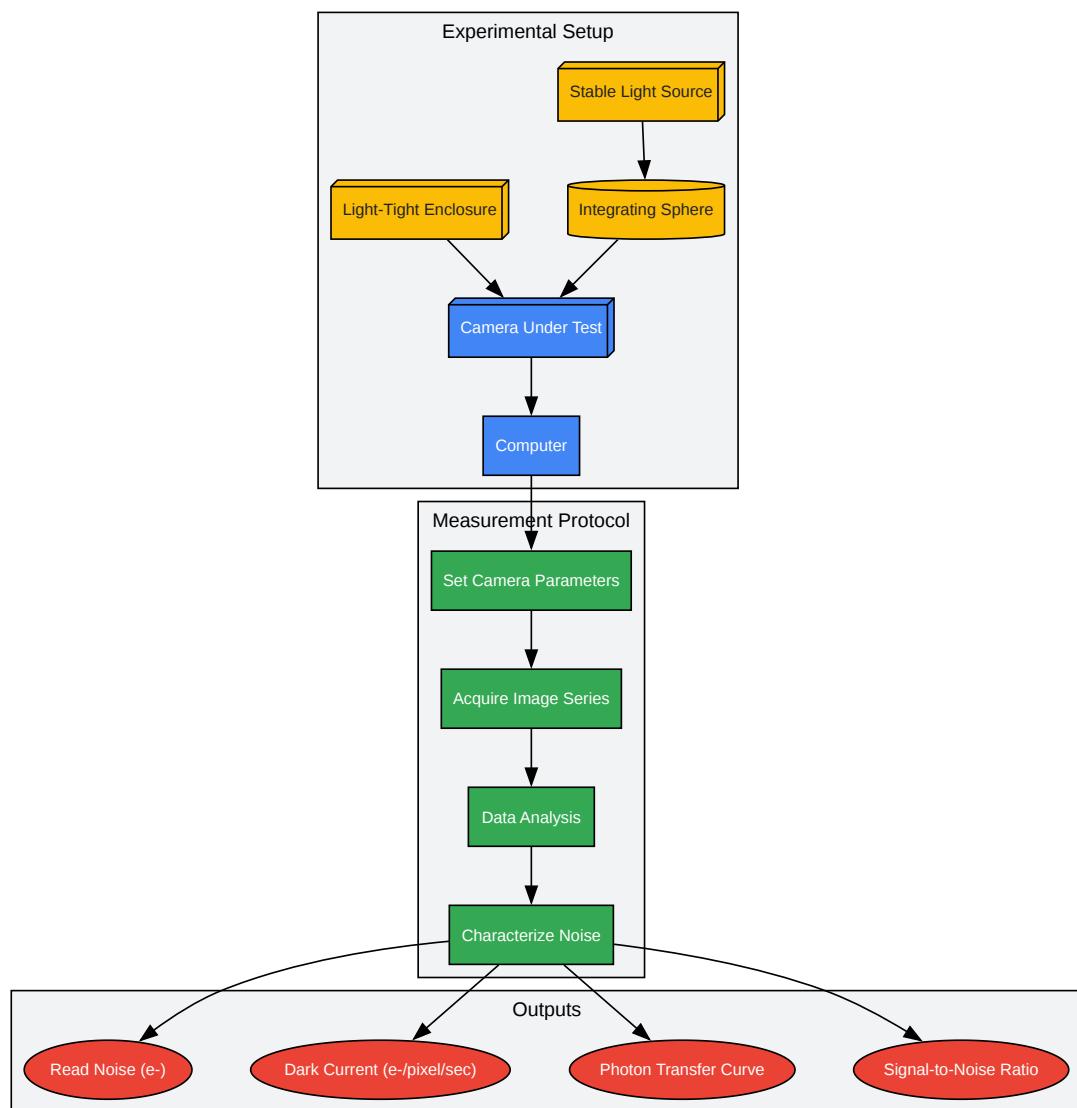
- Setup: Use the same light-tight setup as for read noise measurement. Ensure the sensor is at a stable, specified temperature.

- Acquisition: Acquire a series of dark frames at different exposure times (e.g., from a few seconds to several minutes). For each exposure time, acquire at least two frames to allow for the subtraction of the fixed-pattern noise.
- Analysis:
 - For each exposure time, subtract one dark frame from another to remove the fixed-pattern component.
 - Calculate the variance of the resulting difference image.
 - The dark current signal is the mean signal level of the dark frames (after subtracting the bias offset) and increases linearly with exposure time. The slope of this line, when converted to electrons, gives the dark current in $e^-/\text{pixel/second}$.[\[17\]](#)

Determining the Signal-to-Noise Ratio (SNR)

The SNR is typically determined by generating a Photon Transfer Curve (PTC). The PTC plots the signal variance against the mean signal level for a uniformly illuminated sensor.[\[18\]](#)

Objective: To characterize the relationship between signal and noise and to determine the camera's gain.


Procedure:

- Setup: Illuminate the sensor with a stable, uniform light source. An integrating sphere is often used to achieve uniform illumination.
- Acquisition: Acquire a series of pairs of frames at different, increasing illumination levels, from dark to near-saturation.
- Analysis:
 - For each illumination level, calculate the mean signal (S) and the variance of the difference between the two frames (σ^2).
 - Plot the variance (σ^2) as a function of the mean signal (S). This is the Photon Transfer Curve.

- The slope of the PTC in the shot-noise limited region is inversely proportional to the camera's gain (e^-/DN).
- The SNR can then be calculated for any signal level using the formula: $SNR = S / \sqrt{(\sigma_{read}^2 + \sigma_{dark}^2 + \sigma_{shot}^2)}$, where σ_{read} is the read noise, σ_{dark} is the dark noise, and σ_{shot} is the photon shot noise (which is the square root of the signal in electrons).[\[3\]](#)

The following diagram outlines the general experimental workflow for characterizing sensor noise.

Experimental Workflow for Sensor Noise Characterization

[Click to download full resolution via product page](#)

Sensor Noise Characterization Workflow

Conclusion

The choice between EMCCD and sCMOS technology for low-light imaging is a nuanced one that depends on the specific experimental conditions, particularly the expected photon flux. EMCCD cameras remain the technology of choice for the most extreme low-light applications, where their ability to effectively eliminate read noise is paramount. For a broader range of low-light imaging experiments, the continuous improvements in sCMOS technology, with their low read noise, high quantum efficiency, and absence of multiplicative noise, make them a compelling and often superior choice. By understanding the fundamental noise sources and employing standardized characterization protocols, researchers can make informed decisions to select the optimal imaging technology to advance their scientific goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. csie.ntu.edu.tw [csie.ntu.edu.tw]
- 2. cloudynights.com [cloudynights.com]
- 3. Signal to Noise Ratio (SNR) | Teledyne Vision Solutions teledynevisionsolutions.com
- 4. imagesensors.org [imagesensors.org]
- 5. allaboutcircuits.com [allaboutcircuits.com]
- 6. Understanding Noise Sources in EMCCDs- Oxford Instruments andor.oxinst.com
- 7. ntu-ccms.ntu.edu.tw [ntu-ccms.ntu.edu.tw]
- 8. Optica Publishing Group opg.optica.org
- 9. researchgate.net [researchgate.net]
- 10. Optica Publishing Group opg.optica.org
- 11. EMCCD vs sCMOS Cameras Comparison - Megapixel Comparison- Oxford Instruments andor.oxinst.com
- 12. axiomoptics.com [axiomoptics.com]

- 13. photonics.com [photonics.com]
- 14. emva.org [emva.org]
- 15. EMVA1288 - Wikipedia [en.wikipedia.org]
- 16. Using the EMVA1288 standard – Eclipse [eclipseoptics.com]
- 17. Real dark current: noise and other artifacts [mwraig.github.io]
- 18. Image Sensor Noise – measurement and modeling | Imatest [imatest.com]
- To cite this document: BenchChem. [A Comparative Guide to Low-Light Imaging Technologies: Noise Performance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073817#noise-performance-comparison-of-different-low-light-imaging-technologies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com